molecular formula C5H7BO2S B8674987 3-Thenylboronic acid

3-Thenylboronic acid

Cat. No. B8674987
M. Wt: 141.99 g/mol
InChI Key: JBWPAMVNJXDNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571821

Procedure details

To a solution of 3-bromothiophene (8.15 g, 50 mmol) in THF (20 ml) at -78° C. under an argon atmosphere was added n-butyllithium (2.5M solution in hexane, 20 ml, 50 mmol) dropwise and the resultant solution was stirred at -78° C. for 45 min. This solution was added to a solution of triisopropyl borate (9.4 g, 50 mmol) in THF at -78° C. over 30 min through a steel cannula. The resultant reaction mixture was stirred at room temperature for 12 h and was decomposed by the addition of 100 ml 1N HCl. The aqueous layer was extracted with ether (2×100 ml) and the combined organic layer was extracted with 1M NaOH (3×30 ml), the aqueous extract was acidified with concentrated HCl to pH 2 and extracted with ether (3×50 ml). The combined ether extract was washed once with water, dried over MgSO4 and filtered. Removal of the solvent gave 3-thenylboronic acid as a solid (5.2 g, 80% yield).
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]([Li])CCC.[B:12]([O:21]C(C)C)(OC(C)C)[O:13]C(C)C.Cl>C1COCC1>[CH:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH2:7][B:12]([OH:21])[OH:13]

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic layer was extracted with 1M NaOH (3×30 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1=C(C=CS1)CB(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.